

Application Notes and Protocols for Quantitative Analysis of Phosphates Using Potassium Metavanadate

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Compound of Interest

Compound Name: POTASSIUM METAVANADATE

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This document provides a comprehensive guide for the quantitative determination of phosphates in aqueous samples using the **potassium metavanadate** method. This colorimetric technique, also known as the vanadomolybdate method, is based on the formation of a stable yellow vanadomolybdophosphoric acid complex in an acidic medium. The intensity of the color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically. This method is widely applicable in various fields, including environmental monitoring, food science, and pharmaceutical analysis.

Principle of the Method

In a dilute orthophosphate solution under acidic conditions, ammonium molybdate reacts to form molybdophosphoric acid.[1][2] In the presence of vanadium, a yellow vanadomolybdophosphoric acid is formed.[1][2][3] The intensity of this yellow color is proportional to the concentration of phosphate in the sample.[1][2][3] The absorbance of the solution is typically measured at wavelengths ranging from 400 nm to 470 nm.[2][4] While measurement at 400 nm provides higher sensitivity, 470 nm is often preferred to minimize interference from ferric ions.[2]

Experimental Protocols

Reagent Preparation

a. Vanadate-Molybdate Reagent:

- Solution A: Dissolve 20 g of ammonium molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24}\cdot 4\text{H}_2\text{O}$) in 400 mL of warm deionized water.[\[5\]](#)
- Solution B: Dissolve 1 g of ammonium metavanadate (NH_4VO_3) in approximately 300 mL of warm deionized water. Cool the solution and slowly add 140 mL of concentrated nitric acid while stirring.[\[5\]](#)
- Final Reagent: Add Solution A to Solution B with continuous stirring and dilute the final volume to 1 liter with deionized water. Store this reagent in a polyethylene bottle. It remains stable for at least one month.[\[5\]](#)

b. Standard Phosphate Solution ($100\text{ }\mu\text{g/mL PO}_4^{3-}$):

- Stock Solution ($1000\text{ }\mu\text{g/mL PO}_4^{3-}$): Dissolve 1.433 g of anhydrous potassium dihydrogen phosphate (KH_2PO_4), previously dried at 105°C , in deionized water and dilute to 1 liter in a volumetric flask. Store in a polyethylene bottle.[\[5\]](#)
- Working Standard Solution ($100\text{ }\mu\text{g/mL PO}_4^{3-}$): Dilute 100 mL of the stock solution to 1 liter with deionized water in a volumetric flask.[\[5\]](#)

c. Dilute Nitric Acid (for sample acidification):

- Prepare a 5 M nitric acid solution by carefully adding concentrated nitric acid to deionized water.

Preparation of Standard Curve

- Into a series of 100 mL volumetric flasks, pipette 0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the phosphate working standard solution ($100\text{ }\mu\text{g/mL}$). These correspond to 0, 200, 400, 600, 800, and 1000 μg of phosphate, respectively.[\[5\]](#)
- Add approximately 50 mL of deionized water to each flask.
- Add 5 mL of dilute nitric acid to each flask and mix.[\[5\]](#)

- Add 10 mL of the vanadate-molybdate reagent to each flask, dilute to the 100 mL mark with deionized water, and mix thoroughly.[\[5\]](#)
- Allow the solutions to stand for at least 20 minutes for full color development.[\[5\]](#)
- Measure the absorbance of each standard solution at 420 nm using a spectrophotometer, with the "0 µg" standard (reagent blank) as the reference.[\[5\]](#)
- Plot a calibration curve of absorbance versus phosphate concentration (in µg).

Sample Analysis

- Take a suitable volume of the filtered sample (not exceeding 75 mL) and place it in a 100 mL volumetric flask.[\[5\]](#)
- If the sample is alkaline, neutralize it with dilute nitric acid and then add 5 mL in excess. Mix the solution.[\[5\]](#)
- Add 10 mL of the vanadate-molybdate reagent, dilute to the 100 mL mark with deionized water, and mix well.[\[5\]](#)
- Prepare a sample blank by using 75 mL of deionized water and following the same procedure.[\[5\]](#)
- Allow the solution to stand for 20 minutes to ensure complete color development.[\[5\]](#)
- Measure the absorbance of the sample at 420 nm against the reagent blank.[\[5\]](#)
- Determine the concentration of phosphate in the sample from the calibration curve.

Data Presentation

Table 1: Preparation of Phosphate Standards

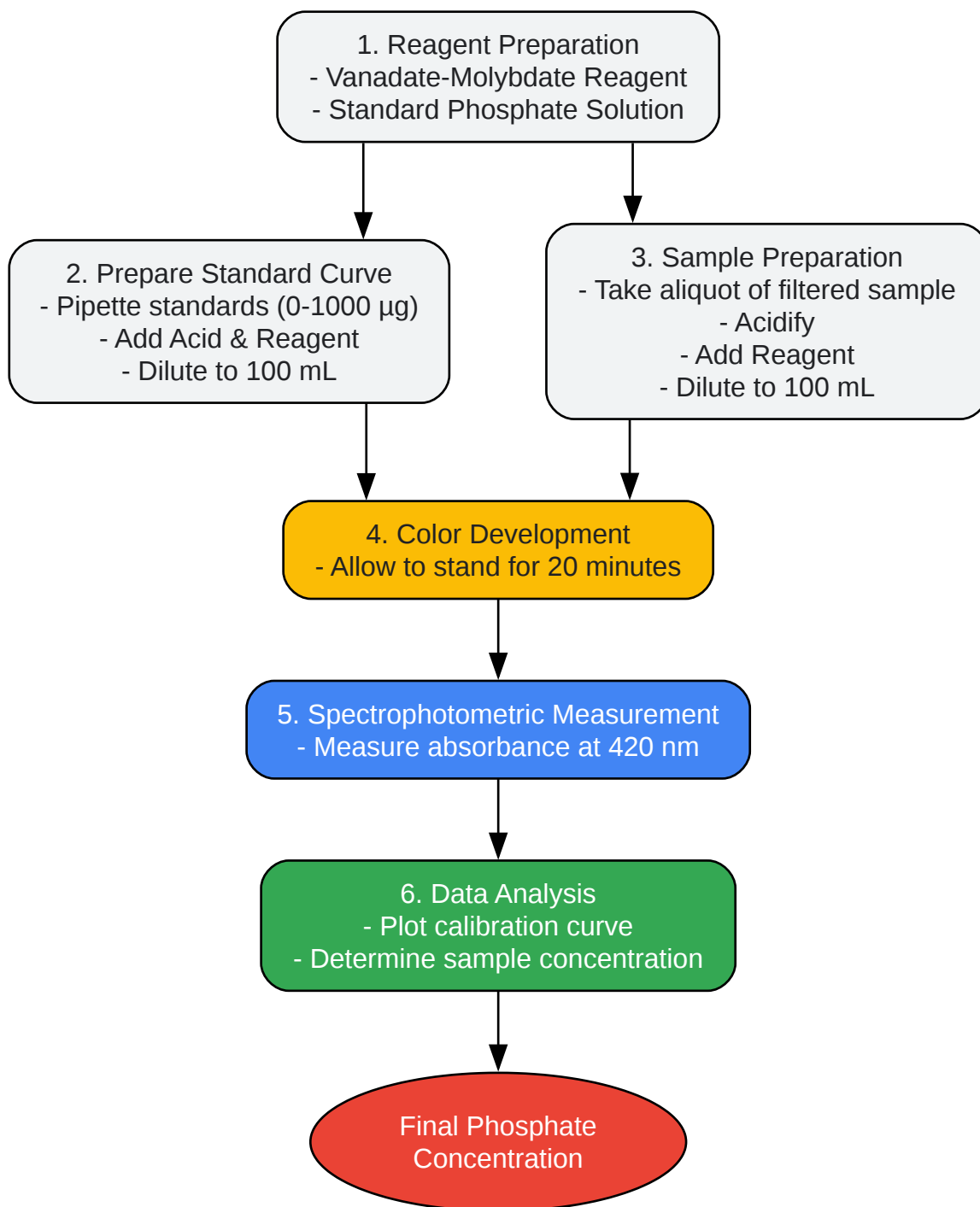
Standard	Volume of Working Standard (mL)	Final Volume (mL)	Phosphate Concentration (µg/100mL)
Blank	0	100	0
1	2.0	100	200
2	4.0	100	400
3	6.0	100	600
4	8.0	100	800
5	10.0	100	1000

Table 2: Typical Spectrophotometer Settings and Performance

Parameter	Value
Wavelength	420 nm (or 470 nm to reduce iron interference)
Path Length	4 cm cells
Approximate Absorbance (1000 µg PO ₄ ³⁻ in 100 mL)	~0.7
Color Development Time	Minimum 10-20 minutes

Mandatory Visualizations

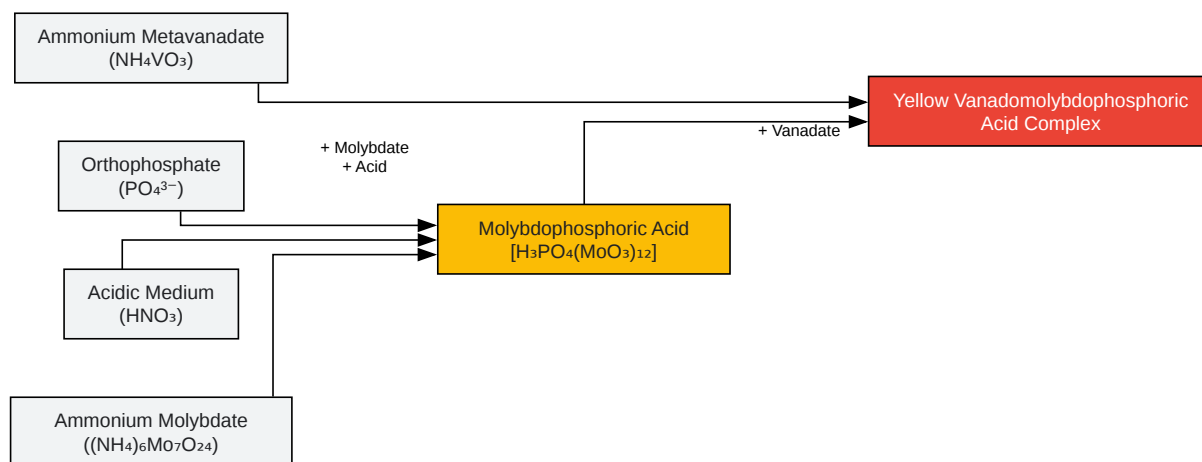
Experimental Workflow Diagram



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Caption: Workflow for phosphate analysis using the vanadomolybdate method.

Chemical Reaction Pathway



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Caption: Formation of the colored complex in the vanadomolybdate method.

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